molecular formula C13H12FN B12075689 2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine

2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B12075689
M. Wt: 201.24 g/mol
InChI Key: VHKMVKOKOLODCL-UHFFFAOYSA-N
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Description

2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 4’-position of the biphenyl structure, with an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of Fluorine Atom: The fluorine atom can be introduced via a halogen exchange reaction, where a suitable fluorinating agent such as cesium fluoride is used.

Industrial Production Methods

Industrial production of 2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group can be converted to a nitro group or other oxidized forms.

    Reduction: Reduction reactions can convert the nitro group back to an amine or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in various substitution reactions, where the fluorine or methyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the biphenyl structure.

Scientific Research Applications

2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, while the amine group can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in the study of molecular mechanisms and the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylaniline: This compound is similar in structure but lacks the biphenyl core.

    4-Fluoro-4’-methylbiphenyl: This compound has a similar biphenyl structure but lacks the amine group.

    2-Fluoro-4’-methyl-[1,1’-biphenyl]-2-amine: This is a positional isomer with the amine group at the 2-position instead of the 3-position.

Uniqueness

2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of the fluorine, methyl, and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H12FN

Molecular Weight

201.24 g/mol

IUPAC Name

2-fluoro-3-(4-methylphenyl)aniline

InChI

InChI=1S/C13H12FN/c1-9-5-7-10(8-6-9)11-3-2-4-12(15)13(11)14/h2-8H,15H2,1H3

InChI Key

VHKMVKOKOLODCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)F

Origin of Product

United States

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